![molecular formula C14H15FN4O B2470187 3-(2-Fluorophenyl)-1-[3-(triazol-2-yl)azetidin-1-yl]propan-1-one CAS No. 2415535-35-0](/img/structure/B2470187.png)
3-(2-Fluorophenyl)-1-[3-(triazol-2-yl)azetidin-1-yl]propan-1-one
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Overview
Description
3-(2-Fluorophenyl)-1-[3-(triazol-2-yl)azetidin-1-yl]propan-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Fub-amb, which belongs to the family of synthetic cannabinoids. The unique structure of Fub-amb makes it an interesting compound for researchers to study its synthesis, mechanism of action, and potential applications.
Mechanism of Action
The mechanism of action of Fub-amb is not fully understood, but it is believed to act on the endocannabinoid system in the brain. Fub-amb binds to the CB1 and CB2 receptors, which are involved in various physiological processes such as pain sensation, appetite, and mood regulation. Fub-amb has been shown to have a high affinity for these receptors, which may contribute to its potent effects.
Biochemical and Physiological Effects:
Fub-amb has been shown to have various biochemical and physiological effects on the body. In animal studies, Fub-amb has been shown to induce hypothermia, decrease locomotor activity, and alter pain perception. Fub-amb has also been shown to have anxiolytic and anticonvulsant effects, which may make it a potential therapeutic agent for anxiety and epilepsy.
Advantages and Limitations for Lab Experiments
The advantages of using Fub-amb in lab experiments include its potent effects, high affinity for the CB1 and CB2 receptors, and potential therapeutic applications. However, the limitations of using Fub-amb include its synthetic nature, lack of long-term safety data, and potential for abuse.
Future Directions
There are several future directions for research on Fub-amb. One area of research is to investigate the potential therapeutic applications of Fub-amb for various diseases such as cancer and neurological disorders. Another area of research is to optimize the synthesis and purification methods of Fub-amb to improve its yield and purity. Additionally, future research could focus on the long-term safety and potential for abuse of Fub-amb.
Synthesis Methods
The synthesis of Fub-amb involves the use of various chemical reagents and procedures. The most common method of synthesizing Fub-amb is through the reaction of 2-fluorobenzaldehyde with 3-(1H-1,2,3-triazol-4-yl)azetidine in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then treated with propanone to yield Fub-amb. The yield and purity of Fub-amb can be improved by optimizing the reaction conditions and purification methods.
Scientific Research Applications
Fub-amb has been widely studied for its potential applications in various scientific fields. In the field of medicinal chemistry, Fub-amb has been investigated for its potential as a therapeutic agent for various diseases such as cancer, inflammation, and neurological disorders. Fub-amb has also been studied for its potential as a drug delivery system due to its unique structure and physicochemical properties.
properties
IUPAC Name |
3-(2-fluorophenyl)-1-[3-(triazol-2-yl)azetidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN4O/c15-13-4-2-1-3-11(13)5-6-14(20)18-9-12(10-18)19-16-7-8-17-19/h1-4,7-8,12H,5-6,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMNFLCUARMXDSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCC2=CC=CC=C2F)N3N=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-fluorophenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]propan-1-one |
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